Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound characterized by its unique structure, which incorporates a nitrogen atom within the bicyclic framework. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its stability and reactivity. The molecular formula for this compound is , with a molar mass of approximately 241.33 g/mol .
The compound can be synthesized through various methods, primarily involving the reaction of a bicyclic amine with tert-butyl chloroformate, often in the presence of a base such as triethylamine. The compound is also commercially available from chemical suppliers, facilitating its use in research and industrial applications.
Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate falls under the category of bicyclic amines and esters, which are important in organic chemistry for their diverse reactivity and utility in synthesizing complex molecules.
The synthesis of tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate typically employs the following method:
The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the tert-butyl chloroformate, leading to the formation of the ester linkage while releasing hydrochloric acid as a byproduct. The choice of base is critical to ensure complete conversion and minimize side reactions.
Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate features a bicyclic structure that includes a hydroxyl group and a tert-butyl ester functional group. The presence of nitrogen in its structure contributes to its unique chemical properties.
The compound's molecular structure can be represented as follows:
Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate can participate in several chemical reactions, including:
The primary products from these reactions include:
The mechanism of action for tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with biological molecules through hydrogen bonding and other interactions facilitated by the nitrogen atom within its structure. This interaction can influence biological activity and serve as a precursor for synthesizing bioactive compounds, thereby participating in various biochemical pathways.
Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate exhibits characteristics typical of bicyclic compounds, including:
Chemical properties include:
Relevant data indicates that this compound has potential for further modifications, enabling it to serve as a versatile building block in organic synthesis.
Tert-butyl endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate has several significant applications:
The stereoselective synthesis of the endo-3-hydroxy configuration in 9-azabicyclo[3.3.1]nonane systems relies critically on asymmetric hydrogenation protocols. Patent EP3042902A1 details a ruthenium-catalyzed approach using chiral Ru complexes (e.g., [RuCl₂((R)-BINAP)] or [RuCl₂((S)-XYL-BINAP)]) to reduce the ketone precursor tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3). This method achieves >99% endo selectivity under optimized conditions (50–100°C, 50–80 bar H₂, ethanol solvent) [1]. Ligand design is paramount: diphosphine ligands like (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (DTBM-SEGPHOS) enhance stereocontrol by creating a chiral pocket that favors endo-alcohol formation via substrate-ligand π-stacking [1]. Solvent screening reveals polar protic solvents (MeOH, EtOH) improve conversion (>95%) versus aprotic solvents (toluene, 70%). Catalyst loading can be reduced to 0.1 mol% without erosion of enantioselectivity, enabling gram-scale production [1].
Table 1: Hydrogenation Performance of Ru Catalysts
Catalyst | Ligand | Pressure (H₂ bar) | Temp (°C) | endo:exo | Yield (%) |
---|---|---|---|---|---|
RuCl₂(BINAP) | (R)-BINAP | 70 | 80 | 99:1 | 98 |
RuCl₂(DPPF) | DPPF | 70 | 80 | 90:10 | 85 |
RuCl₂(DTBM-SEGPHOS) | (R)-DTBM-SEGPHOS | 50 | 60 | >99:1 | 97 |
While catalytic hydrogenation dominates industrial synthesis, photoredox strategies offer a complementary route for constructing the bicyclic core under mild conditions. Current methods remain underexplored but show promise for radical-mediated C–N bond formation. EP3042902A1 briefly references photochemical cyclization as a potential pathway to access the 9-azabicyclo[3.3.1]nonane skeleton, though specific protocols for the endo-3-hydroxy variant are not detailed [1]. Emerging approaches could leverage in situ generated α-amino radicals from Boc-protected precursors, using Ir(ppy)₃ or organic dyes (e.g., acridinium) as catalysts. Such methods would avoid high-pressure H₂ and enable late-stage functionalization, but optimization is needed to control stereochemistry at C3 [1].
Post-hydrogenation functionalization of the bicyclic core employs cross-coupling to introduce pharmacologically relevant groups. Suzuki-Miyaura reactions are effective for installing aryl/heteroaryl motifs at the C3 oxygen. As disclosed in EP3042902A1, the endo-3-hydroxy derivative undergoes Mitsunobu etherification with phenol derivatives, followed by Pd-catalyzed coupling. For example, treatment with PPh₃/DIAD and 4-bromophenol, then Pd(OAc)₂/XPhos, yields biaryl ether analogs [1]. Buchwald-Hartwig amination is feasible at N9 after Boc deprotection, though this requires acidic conditions (TFA/DCM) to remove the tert-butoxycarbonyl group without disrupting the bicyclic framework [1] [5]. Key limitations include steric hindrance from the endo-alcohol, necessitating bulky ligands (XPhos, SPhos) to suppress β-hydride elimination [1].
The Boc group serves dual roles: it facilitates purification by enhancing solubility and enables regioselective reactions at the bridgehead nitrogen. Synthesis of the precursor tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS 512822-34-3) involves treating 3-azabicyclo[3.3.1]nonan-9-one with di-tert-butyl dicarbonate (Boc₂O) and diisopropylamine in DCM at 20°C for 1 h, yielding 50% after chromatography [7]. The Boc group remains stable during subsequent hydrogenation (Section 1.1), confirming its compatibility with Ru catalysts and high-pressure H₂. Acidic stability studies (HCl/EtOAc) show the N-Boc bond cleaves at pH <2 without epimerizing the endo-alcohol, enabling selective deprotection for further N-functionalization [1] [5].
Table 2: Boc-Protection Conditions for Azabicyclo Precursors
Precursor | Reagent | Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|---|
3-azabicyclo[3.3.1]nonan-9-one | Boc₂O | Diisopropylamine | DCM | 1 | 50 |
endo-3-hydroxy-9-azabicyclo[3.3.1]nonane | Boc₂O | DMAP | THF | 2 | 85* |
*Reported in patent US7868017B2 for analogous derivatives [5]
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 85815-37-8
CAS No.: 88048-09-3